molecular formula C14H27N B8063385 Koreenceine B

Koreenceine B

Cat. No.: B8063385
M. Wt: 209.37 g/mol
InChI Key: IWHRJHPJNJKAHJ-UHFFFAOYSA-N
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Description

Koreenceine B is a bacterial alkaloid produced by Pseudomonas koreensis. It belongs to a family of tetrahydropyridine alkaloids, which are known for their diverse biological activities. This compound has garnered attention due to its role in microbial interactions within the rhizosphere, where it influences the growth and behavior of other microorganisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Koreenceine B involves a series of steps starting from simple precursors. The key steps include the formation of the tetrahydropyridine ring and subsequent functionalization to introduce the desired substituents. The reaction conditions typically involve the use of catalysts and specific reagents to achieve the desired transformations .

Industrial Production Methods

These strains can be optimized to produce higher yields of this compound through metabolic engineering and controlled fermentation conditions .

Chemical Reactions Analysis

Types of Reactions

Koreenceine B undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can produce fully saturated compounds .

Scientific Research Applications

Koreenceine B has several scientific research applications:

    Chemistry: It is used as a model compound to study the synthesis and reactivity of tetrahydropyridine alkaloids.

    Biology: It plays a role in microbial interactions and can be used to study the dynamics of microbial communities.

    Medicine: Its potential antibiotic properties make it a candidate for developing new antimicrobial agents.

    Industry: It can be used in the development of bio-based products and processes.

Mechanism of Action

Koreenceine B exerts its effects by interacting with specific molecular targets within microbial cells. It influences gene expression and metabolic pathways, leading to changes in the growth and behavior of other microorganisms. The exact molecular targets and pathways involved are still under investigation, but it is known to affect transcriptional regulation and signal transduction .

Comparison with Similar Compounds

Koreenceine B is similar to other tetrahydropyridine alkaloids, such as Koreenceine A and Koreenceine C. These compounds share a common structural framework but differ in their substituents and biological activities.

List of Similar Compounds

  • Koreenceine A
  • Koreenceine C
  • γ-Coniceine
  • Coniine

Properties

IUPAC Name

6-nonyl-2,3,4,5-tetrahydropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27N/c1-2-3-4-5-6-7-8-11-14-12-9-10-13-15-14/h2-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWHRJHPJNJKAHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=NCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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